molecular formula C9H10BrN3O2 B1464743 5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine CAS No. 1020253-22-8

5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine

Cat. No. B1464743
CAS RN: 1020253-22-8
M. Wt: 272.1 g/mol
InChI Key: YXSSIQVKYYTXGR-UHFFFAOYSA-N
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Description

5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine is a chemical compound with the molecular formula C10H12BrN3O2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are important in the field of natural products, pharmaceuticals, agrochemicals, and dyestuffs .


Molecular Structure Analysis

The molecular structure of 5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine can be represented by the SMILES string [O-]N+c1ccc(Br)cn1 . This indicates the presence of a bromine atom and a nitro group attached to a pyridine ring, along with a pyrrolidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine include a molecular weight of 286.13 g/mol . The related compound 5-Bromo-2-nitropyridine has a melting point of 148-150 °C .

Scientific Research Applications

Crystallography and Structural Analysis

5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine and its derivatives have been explored in crystallography and structural analysis. For example, studies on 2-Bromo-4-nitropyridine N-oxide revealed insights into the crystal structure and polarized vibrational spectra, providing valuable information on molecular arrangements and interactions (Hanuza et al., 2002).

Synthesis of Heterocyclic Compounds

The compound has been utilized in the synthesis of various heterocyclic compounds. For instance, azaindole derivatives were synthesized using related bromo-nitropyridines, demonstrating the compound's utility in creating novel chemical structures (Prokopov & Yakhontov, 1979).

Antimicrobial Research

Research into the antimicrobial properties of derivatives of 5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine has been conducted. For example, studies on cyanopyridine derivatives, synthesized from related bromo-pyrrolidin-pyridine, have shown promising antimicrobial activity against a range of bacteria (Bogdanowicz et al., 2013).

Studies on Molecular Rearrangements

The compound and its derivatives have been central to studies on molecular rearrangements, such as the investigation of nitraminopyridine rearrangement, providing insights into chemical reaction mechanisms (Deady, Grimmett, & Potts, 1979).

Magnetic Properties and Complex Formation

Research has been conducted on the formation of complexes and their magnetic properties using derivatives of 5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine. For instance, a study on a novel complex formed with Gd(III) ions and nitronyl nitroxide radicals demonstrated the compound's relevance in studying magnetic interactions (Xu et al., 2008).

Photochemical and Proton Transfer Studies

The derivatives of this compound have been used in photochemical studies, such as the investigation of proton transfer in chromophores, revealing important aspects of photoinduced reactions (Vetokhina et al., 2012).

Applications in Synthesizing Novel Heterocycles

The compound has been instrumental in synthesizing new heterocyclic structures. A study demonstrated its use in versatile methods for the synthesis of 5 to 8-membered ring N-heterocycles, highlighting its versatility in organic chemistry (Hassner & Rai, 1990).

Mechanism of Action

Target of Action

The primary targets of 5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine are currently unknown. This compound is a derivative of indole , which is known to bind with high affinity to multiple receptors . .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact interaction of 5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine with its targets and any resulting changes are currently unknown.

Pharmacokinetics

The compound has a molecular weight of 272.1 g/mol and a boiling point of 378 °C

Result of Action

The molecular and cellular effects of 5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine’s action are currently unknown. Given the diverse biological activities of indole derivatives

properties

IUPAC Name

5-bromo-3-nitro-2-pyrrolidin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3O2/c10-7-3-8(13(14)15)9(12-5-7)6-1-2-11-4-6/h3,5-6,11H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSSIQVKYYTXGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=C(C=C(C=N2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695597
Record name 5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine

CAS RN

1020253-22-8
Record name 5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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